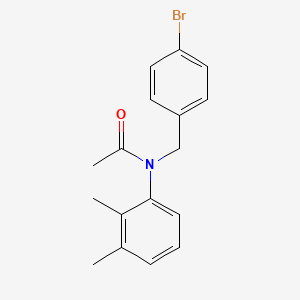![molecular formula C20H18N2O2 B5782476 2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol CAS No. 6380-73-0](/img/structure/B5782476.png)
2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as AMPP and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of AMPP involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. Additionally, AMPP has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
AMPP has been found to exhibit significant antioxidant and anti-inflammatory effects, which are attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory response. It has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPP has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and manipulate. However, its limited solubility in water can pose a challenge for certain experiments, and its high cost may limit its use in some studies.
Direcciones Futuras
There are several future directions for the study of AMPP. One potential application is in the treatment of cancer, as AMPP has been found to exhibit significant anticancer effects in vitro and in vivo. Additionally, further studies are needed to explore the potential of AMPP in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Other future directions include the development of novel synthetic routes for AMPP and the exploration of its potential as a therapeutic agent in other disease areas.
Métodos De Síntesis
The synthesis of AMPP involves the condensation of 2-hydroxy-6-methoxybenzaldehyde and aniline in the presence of a catalyst. The resulting product is then treated with formaldehyde to yield the final product.
Aplicaciones Científicas De Investigación
AMPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(4-anilinophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19-9-5-6-15(20(19)23)14-21-16-10-12-18(13-11-16)22-17-7-3-2-4-8-17/h2-14,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFKUXGFGMRTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6380-73-0 |
Source


|
| Record name | ALPHA-(4-ANILINOPHENYLIMINO)-6-METHOXY-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

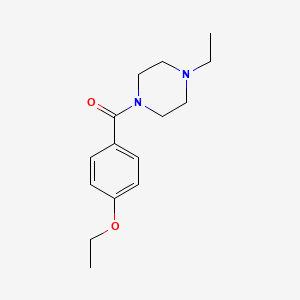
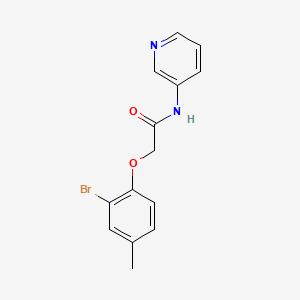
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
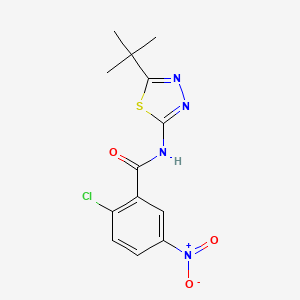
![2-{2-methoxy-4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5782430.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)
![5-chloro-2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782449.png)
![methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate](/img/structure/B5782455.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)
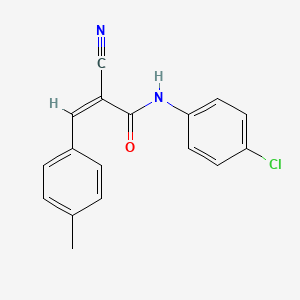

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
